ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate
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Overview
Description
Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate: is a complex organic compound characterized by its trifluoromethyl group and benzamido moiety
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common synthetic route involves the Diels-Alder reaction of this compound with various dienophiles, such as cyclic enol ethers, cycloalkenes, α,β-unsaturated ketones, and terminal acetylenes. This reaction is useful for the efficient and selective preparation of polysubstituted aromatic compounds.
Other Methods: Additional synthetic routes may involve different chemical reactions and conditions, depending on the desired end product and application.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also be performed on this compound, resulting in the reduction of specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired outcome.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents introduced at specific positions.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of other complex organic molecules, serving as a building block in various chemical reactions. Biology: Medicine: Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate may be explored for its therapeutic properties, including its potential use as a drug precursor or active pharmaceutical ingredient. Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzamido moiety play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Ethyl 3-benzamido-2-oxo-6-(chloromethyl)-2H-pyran-5-carboxylate
Ethyl 3-benzamido-2-oxo-6-(bromomethyl)-2H-pyran-5-carboxylate
Ethyl 3-benzamido-2-oxo-6-(iodomethyl)-2H-pyran-5-carboxylate
Uniqueness: Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 5-benzamido-6-oxo-2-(trifluoromethyl)pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5/c1-2-24-14(22)10-8-11(15(23)25-12(10)16(17,18)19)20-13(21)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWABRVBSQUQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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